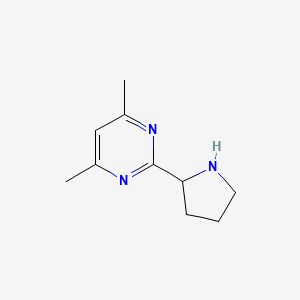

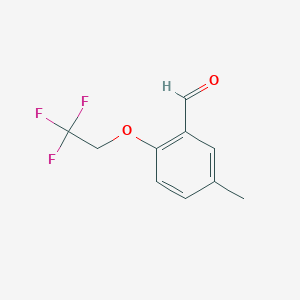

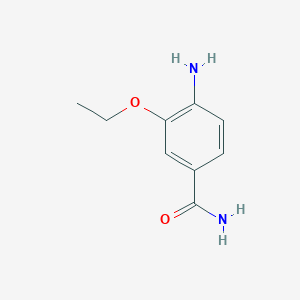

![molecular formula C14H21N3O4S B1401191 3-[2-(1-Methanesulfonyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid CAS No. 1316218-52-6](/img/structure/B1401191.png)

3-[2-(1-Methanesulfonyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid

Übersicht

Beschreibung

The compound “3-[2-(1-Methanesulfonyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid” is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceuticals . The methanesulfonyl group attached to the piperidine ring is a good leaving group in organic synthesis. The pyrimidine ring in the compound is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Piperidines are often synthesized via the cyclization of linear precursors . The methanesulfonyl group could potentially be introduced via a sulfonation reaction. The pyrimidine ring could be formed via a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and pyrimidine rings would likely contribute to the rigidity of the molecule, while the propionic acid group would introduce some flexibility .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The methanesulfonyl group could potentially be replaced with other groups in a substitution reaction. The propionic acid group could participate in reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an organic compound containing a carboxylic acid group, it would likely be soluble in organic solvents and might also have some degree of water solubility .Wissenschaftliche Forschungsanwendungen

GPR119 Agonists Research

- A study focused on the optimization of a novel G protein-coupled receptor 119 (GPR119) agonist, where a compound with a structure involving methanesulfonyl and pyrimidine rings showed potential in augmenting insulin secretion and lowering plasma glucose in diabetic animal models. This indicates its relevance in diabetes treatment research (Kubo et al., 2021).

Heterocyclic Compound Synthesis

- Research involving the acylation of various pyrimidine derivatives with maleopimaric and citraconopimaric acid chlorides demonstrates the chemical versatility of methanesulfonyl-pyrimidine structures. Such compounds have potential applications in developing new molecular entities with diverse biological activities (Koroleva et al., 2012).

Nanocatalyst-Driven Synthesis

- A study highlights the use of hydroxyapatite-encapsulated-γ-Fe2O3 supported sulfonic acid as a nanocatalyst for synthesizing novel pyrimidine derivatives. This approach, involving methanesulfonyl-pyrimidine, is significant in the field of organic synthesis and could be a stepping stone for creating compounds with antimicrobial properties (Jahanshahi et al., 2018).

Synthesis of HMG-CoA Reductase Inhibitors

- Methanesulfonamide pyrimidine-substituted compounds, as detailed in one study, have been evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This suggests its potential application in cholesterol-lowering drug development (Watanabe et al., 1997).

FLAP Inhibitor Development

- A compound related to methanesulfonyl-pyrimidine, used in the treatment of skin disorders involving leukotriene production, has been studied for its potential as a topical agent. This underscores the compound's significance in dermatological pharmaceutical research (Stock et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[6-methyl-2-(1-methylsulfonylpiperidin-3-yl)pyrimidin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-10-8-12(5-6-13(18)19)16-14(15-10)11-4-3-7-17(9-11)22(2,20)21/h8,11H,3-7,9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWVAQBTJJIYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCN(C2)S(=O)(=O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

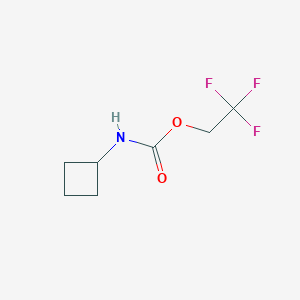

![3-[(2,5-Difluorophenyl)methoxy]azetidine](/img/structure/B1401108.png)

![4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine](/img/structure/B1401110.png)

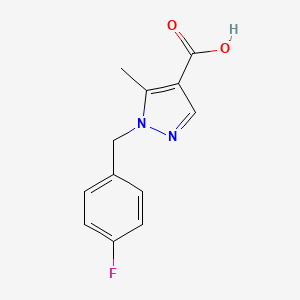

![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1401127.png)